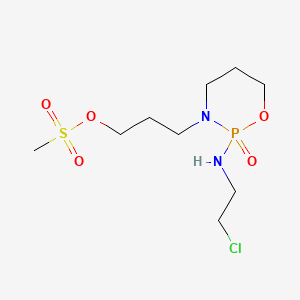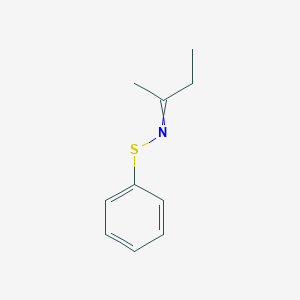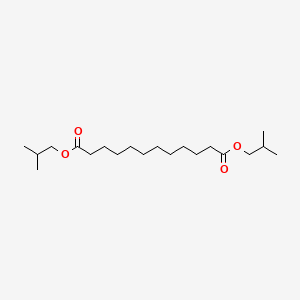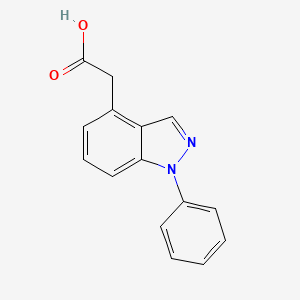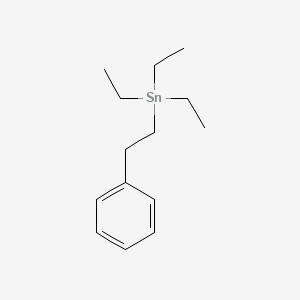
Triethyl(2-phenylethyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl(2-phenylethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three ethyl groups and a 2-phenylethyl group. Organotin compounds are known for their versatility in organic synthesis and industrial applications, particularly in the field of catalysis and material science.
準備方法
Synthetic Routes and Reaction Conditions
Triethyl(2-phenylethyl)stannane can be synthesized through various methods, including the Stille coupling reaction. This reaction involves the coupling of stannanes with halides or pseudohalides under the influence of a palladium catalyst . The reaction conditions typically include the use of a palladium catalyst, such as Pd(PPh3)4, and a base, such as cesium carbonate, in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound often involves large-scale Stille coupling reactions. The process is optimized for high yield and purity, with stringent control over reaction conditions to minimize the formation of by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
Triethyl(2-phenylethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed.
Major Products
The major products formed from these reactions include various organotin compounds, tin oxides, and substituted stannanes .
科学的研究の応用
Triethyl(2-phenylethyl)stannane has a wide range of applications in scientific research:
Biology: Organotin compounds, including this compound, are studied for their potential biological activity and toxicity.
Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, including their role as anticancer agents.
Industry: The compound is used in the production of polymers, coatings, and as a catalyst in various industrial processes
作用機序
The mechanism of action of Triethyl(2-phenylethyl)stannane involves its interaction with various molecular targets. In catalytic processes, the tin atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The compound’s reactivity is influenced by the electronic and steric properties of the ethyl and phenylethyl groups, which modulate the tin atom’s ability to participate in chemical reactions .
類似化合物との比較
Similar Compounds
Triethylstannane: Similar in structure but lacks the phenylethyl group.
Triphenylstannane: Contains three phenyl groups instead of ethyl groups.
Tributyltin compounds: Widely used in industrial applications but have different alkyl groups.
Uniqueness
Triethyl(2-phenylethyl)stannane is unique due to the presence of both ethyl and phenylethyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in specific catalytic applications where both electronic and steric factors are crucial .
特性
CAS番号 |
51283-41-1 |
|---|---|
分子式 |
C14H24Sn |
分子量 |
311.05 g/mol |
IUPAC名 |
triethyl(2-phenylethyl)stannane |
InChI |
InChI=1S/C8H9.3C2H5.Sn/c1-2-8-6-4-3-5-7-8;3*1-2;/h3-7H,1-2H2;3*1H2,2H3; |
InChIキー |
KNIFTNNWINZCPY-UHFFFAOYSA-N |
正規SMILES |
CC[Sn](CC)(CC)CCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


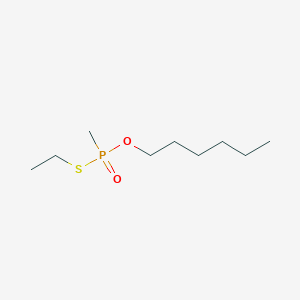
![(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione](/img/structure/B14665033.png)
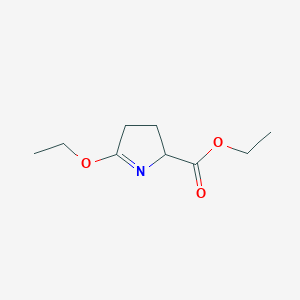
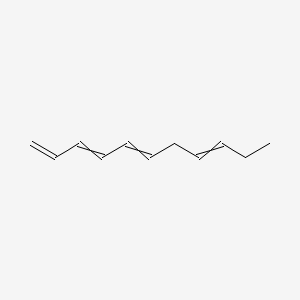
![5-{[(2,4-Dioxoimidazolidin-1-yl)imino]methyl}furan-2-carbonitrile](/img/structure/B14665050.png)
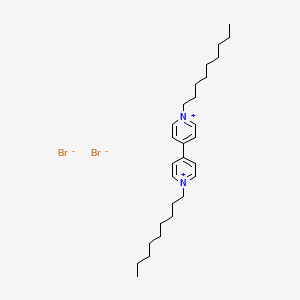
![Dimethyl [(carbamoylamino)methyl]phosphonate](/img/structure/B14665062.png)
